REACTION_CXSMILES
|
Cl.[CH3:2][CH:3]1[C:7]2[C:8]([O:12]COC)=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][O:4]1>CO.ClCCl>[CH3:2][CH:3]1[C:7]2[C:8]([OH:12])=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][O:4]1
|
Name
|
|
Quantity
|
0.259 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1-methyl-7-{[(methyloxy)methyl]oxy}-1,3-dihydro-2-benzofuran
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CC1OCC2=C1C(=CC=C2)OCOC
|
Name
|
Intermediate 97
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1OCC2=C1C(=CC=C2)OCOC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was shaken at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a colourless solution
|
Type
|
CUSTOM
|
Details
|
The phases were separated through a phase separator cartridge
|
Type
|
ADDITION
|
Details
|
The organic phase was mixed with the fraction
|
Type
|
CUSTOM
|
Details
|
obtained before and
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (Biotage SP1 system, 10 g-SNAP Silica column) with Cyclohexane/EtOAc as eluents (from 100/0 to 3/1 in 10 CV
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1OCC2=C1C(=CC=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 mg | |
YIELD: CALCULATEDPERCENTYIELD | 123.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |